![molecular formula C9H9F3O2 B3149966 2-[4-(Trifluoromethyl)phenoxy]ethanol CAS No. 681508-62-3](/img/structure/B3149966.png)

2-[4-(Trifluoromethyl)phenoxy]ethanol

Descripción general

Descripción

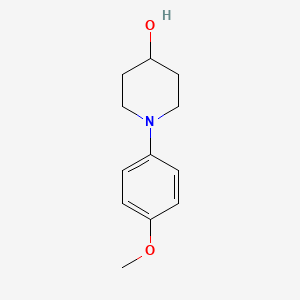

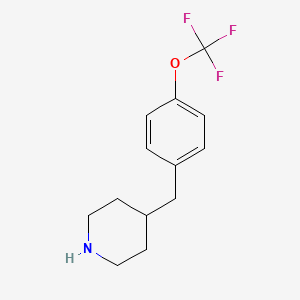

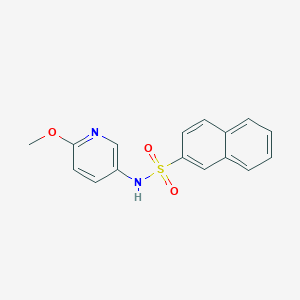

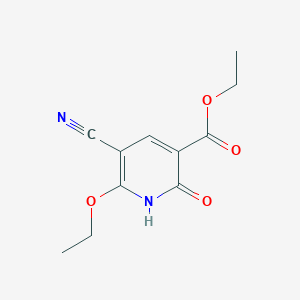

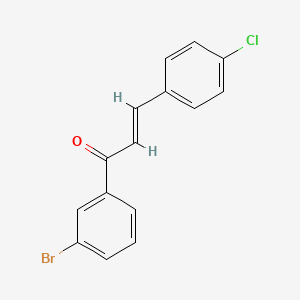

“2-[4-(Trifluoromethyl)phenoxy]ethanol” is a chemical compound with the molecular formula C9H9F3O2 . It has an average mass of 190.162 Da and a monoisotopic mass of 190.060547 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring (a six-membered aromatic ring) with a trifluoromethyl group (-CF3) and an ethoxy group (-OCH2CH3) attached to it .Physical And Chemical Properties Analysis

“this compound” is a colorless liquid with a pleasant odor . It has a low water solubility and evaporation rate .Aplicaciones Científicas De Investigación

Novel Compounds Synthesis

2-[4-(Trifluoromethyl)phenoxy]ethanol has been used in synthesizing novel compounds. One study discusses the synthesis of new phthalocyanines, which are characterized by high solubility in a variety of solvents. These phthalocyanines are important due to their potential applications in areas like photodynamic therapy and as pigments in dyes and inks (Burat, Öz, & Bayır, 2012).

Biocatalytic Preparations

In pharmaceuticals, (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, closely related to this compound, has been used as an intermediate in the synthesis of chemokine CCR5 antagonists. A study has developed a bioprocess for its asymmetric reduction, demonstrating a highly enantioselective production, which is essential in creating effective pharmaceutical compounds (Chen, Xia, Liu, & Wang, 2019).

Photophysical and Photochemical Properties

The synthesis of zinc phthalocyanines bearing fluoro-functionalized substituents, including compounds related to this compound, has been reported. These compounds are studied for their photophysical and photochemical properties, which is crucial for applications in solar cells, optical sensors, and photodynamic therapy (Aktaş, Pişkin, Durmuş, & Bıyıklıoğlu, 2014).

Extraction Studies

This compound has also been involved in studies related to extraction techniques. For example, the extraction of 2-(4-hydroxyphenyl)ethanol, a related compound, from aqueous solutions using emulsion liquid membranes, provides insights into efficient extraction methods which can be beneficial in various industrial processes (Reis, Freitas, Ferreira, & Carvalho, 2006).

Electrochemical Studies

Electrochemical studies of related compounds, such as 2,4,6-tri-tert-butylphenol, provide insights into oxidation reactions. These studies are crucial for understanding the electrochemical behavior of organic compounds, which can have applications in battery technology and corrosion prevention (Richards, Whitson, & Evans, 1975).

Therapeutic Applicability

Studies on tyrosol and hydroxytyrosol, compounds similar to this compound, have shown potential therapeutic applications due to their antioxidant, anti-inflammatory, and anti-tumor properties. Such studies are pivotal in developing new medical treatments and pharmaceutical products (Ramos et al., 2020).

Solubility and Solvation Studies

Solvation studies, like those involving 2-phenoxy ethanol, a closely related compound, provide insights into molecular interactions and solubility. This is important for the development of new solvents and understanding of solute-solvent interactions in various industrial processes (Macleod & Simons, 2002).

Propiedades

IUPAC Name |

2-[4-(trifluoromethyl)phenoxy]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c10-9(11,12)7-1-3-8(4-2-7)14-6-5-13/h1-4,13H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPPYSAHYBTFOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane](/img/structure/B3149893.png)

![3-[1,5,7,9,11,13,15-Heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[7.7.1.13,7.15,13.111,15]icosan-3-yl]propan-1-ol](/img/structure/B3149912.png)

![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B3149919.png)

![Sodium 6-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B3149932.png)

![Hexahydrofuro[2,3-b]furan-3-amine](/img/structure/B3149945.png)